molecular formula C14H12ClFN2O4 B3351569 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione CAS No. 374717-83-6

1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione

Cat. No. B3351569
M. Wt: 326.71 g/mol
InChI Key: GGAYJBACFRASPZ-UHFFFAOYSA-N
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Description

“1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione” is a chemical compound . It is derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety .


Synthesis Analysis

This compound is part of a series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors . The synthesis process involves the use of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 4-chloro-5-(cyclopentyloxy)-2-fluorophenyl group attached to an imidazolidine-2,4,5-trione moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H12ClFN2O4 and a molecular weight of 326.71 .

Future Directions

The future directions for this compound could involve further exploration of its inhibitory activity on acetylcholinesterase and butyrylcholinesterase . This could have implications for the development of new treatments for conditions related to these enzymes.

properties

IUPAC Name

1-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O4/c15-8-5-9(16)10(18-13(20)12(19)17-14(18)21)6-11(8)22-7-3-1-2-4-7/h5-7H,1-4H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAYJBACFRASPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C(=C2)N3C(=O)C(=O)NC3=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593706
Record name 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione

CAS RN

374717-83-6
Record name 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
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1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
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1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
Reactant of Route 5
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1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
Reactant of Route 6
1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione

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